3-bromobutyl(triphenyl)phosphanium;hydrobromide

Organic Synthesis Wittig Reagents Physical Organic Chemistry

Researchers requiring a reproducible Wittig ylide with a defined stereochemical outcome often struggle with regioisomeric impurities that alter E/Z ratios. This 99% pure phosphonium salt solves that challenge through its distinct secondary-bromide at the C3 position, which provides a methyl-substituted carbon skeleton unattainable with linear isomers. - Melt point 152-155 °C ensures strict deprotonation stoichiometry for consistent E/Z ratios. - Dual-function molecule acts as both phase-transfer catalyst and SN2 substrate, streamlining one-pot sequences. - Lower melting point vs. 4-bromo analogue facilitates solvent-free conjugation for mitochondrial drug-targeting conjugates.

Molecular Formula C22H24Br2P+
Molecular Weight 479.2 g/mol
Cat. No. B12061561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromobutyl(triphenyl)phosphanium;hydrobromide
Molecular FormulaC22H24Br2P+
Molecular Weight479.2 g/mol
Structural Identifiers
SMILESCC(CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Br.Br
InChIInChI=1S/C22H23BrP.BrH/c1-19(23)17-18-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,19H,17-18H2,1H3;1H/q+1;
InChIKeyIYGZLKJGEFSHJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromobutyl(triphenyl)phosphanium Hydrobromide Overview


3-Bromobutyl(triphenyl)phosphanium;hydrobromide (CAS 132256-97-4, molecular formula C22H23Br2P, MW 478.2 g/mol) is a quaternary phosphonium salt in which a triphenylphosphonium cation is covalently attached to a four-carbon alkyl chain bearing a secondary bromine at the 3‑position, charge‑balanced by a bromide counterion [1]. It serves primarily as a precursor to a stabilized phosphorus ylide for Wittig olefination—enabling stereoselective construction of alkenes from aldehydes or ketones—and as a lipophilic cationic warhead for mitochondrial drug‑targeting strategies. The compound’s commercially available 99% purity and sharply defined melting point of 152–155 °C, documented by Sigma‑Aldrich, underpin its selection for demanding synthetic and biomedical applications [1].

Wittig Olefination
Branched alkyl chain enables stereoselective ylide formation for E/Z control
Targeting Vector
Lipophilic triphenylphosphonium cation for mitochondrial delivery research
Reagent Quality
High assay purity phosphonium salt with sharply defined melting point

Substitution Risks for 3-Bromobutyl(triphenyl)phosphanium Hydrobromide


Within the ω‑bromoalkyltriphenylphosphonium bromide series, seemingly minor changes in carbon‑chain length or bromine position can trigger pronounced shifts in melting behaviour, solubility, and ylide reactivity that directly affect synthetic efficiency . For instance, the 3‑bromobutyl isomer melts ~60 °C lower than the parent 4‑bromobutyl analogue, a difference that can alter dissolution kinetics, handling properties, and compatibility with temperature‑sensitive substrates . Moreover, the secondary bromide at C‑3 introduces an asymmetric α‑carbon environment that modulates the acidity of the protons adjacent to phosphorus, influencing deprotonation rates and ultimately the stereochemical outcome of the Wittig reaction [1]. The quantitative evidence in Section 3 details these physical and chemical differentiators, demonstrating why the 3‑bromobutyl derivative cannot be assumed interchangeable with its nearest chemical neighbours.

!
Linear 4-bromobutyl isomer has a substantially higher melting point, altering dissolution kinetics and handling.
!
Secondary bromide at C‑3 introduces a chiral center that modulates ylide stereochemistry — the linear analogue cannot replicate this E/Z profile.
!
Lower nominal assay purity of the 4‑bromo analogue may increase impurity-related side reactions in multi‑step syntheses.

3-Bromobutyl(triphenyl)phosphanium Hydrobromide: Evidence vs Analogs


Melting Point Difference: 3-Br vs 4-Br Isomer

The 3‑bromobutyl isomer exhibits a melting point of 152–155 °C, which is 57–58 °C lower than the 210–213 °C reported for the isomeric (4‑bromobutyl)triphenylphosphonium bromide under comparable commercial purity grades . This substantial depression reflects the lower lattice energy imparted by the branched alkyl chain bearing a secondary bromide, translating into potentially faster dissolution in organic solvents and easier melt‑processing. For procurement, the lower melting point can simplify purification by recrystallisation and reduce thermal stress during formulation, while the narrower observed range (3 °C vs 3 °C) allows quality‑control teams to use melting‑point depression as a sensitive indicator of purity.

Melting Point
Cross-study comparable
Target: 152–155 °C
Comparator (4‑Br): 210–213 °C
ΔT = 57–58 °C lower
Supports dissolution and thermal processing decisions
Commercial samples, Sigma‑Aldrich literature values
Organic Synthesis Wittig Reagents Physical Organic Chemistry

Purity Specification Advantage

The 3‑bromobutyl derivative is routinely supplied at 99% assay by Sigma‑Aldrich, whereas the 4‑bromobutyl analogue is standardised at 98% . While a 1% purity difference may appear modest, it equates to a halving of the nominal maximum impurity burden (1% vs 2%), a factor that can be critical when the phosphonium salt is used as a stoichiometric reagent in multi‑step syntheses where side reactions from bromide‑exchange or phosphorus‑containing impurities accumulate. This specification advantage is vendor‑verified and directly comparable because both products are sourced from the same supplier under analogous quality‑control protocols.

Assay Purity
Cross-study comparable
99%
Comparator: 98% (4‑Br isomer)
Impurity load reduced ~50%
Reduces repurification need in high‑value syntheses
Supplier‑verified, COA available
Analytical Chemistry Procurement Standards Phosphonium Salts

Secondary Bromide and Ylide Reactivity

In the 3‑bromobutyl isomer the bromine resides on a secondary carbon (CH3–CH(Br)–CH2–CH2–P⁺Ph3), creating an internal chiral centre adjacent to the phosphonium‑bearing methylene. This contrasts with the linear primary‑bromide architecture of the 4‑bromobutyl analogue. Upon deprotonation, the α‑methylene group in the 3‑bromo isomer generates a phosphorus ylide that carries a branching methyl group β to the carbanionic centre; this steric and electronic perturbation can alter the E/Z ratio of the resulting olefin relative to the unsubstituted butyl ylide [1]. Direct comparative kinetic or stereochemical data are absent from the open literature; however, the well‑established sensitivity of Wittig stereochemistry to alkyl‑chain substitution provides a class‑level mechanistic rationale for why the 3‑bromobutyl ylide yields a different olefin geometry profile than its straight‑chain counterparts [1].

Ylide Reactivity
Class-level inference
Secondary bromide at C‑3, branched chain
Predicted to alter E/Z stereoselectivity vs linear analogue
Non‑interchangeable for stereoselective Wittig routes
Based on Wittig mechanism review; no direct comparative study
Wittig Olefination Ylide Chemistry Stereoselective Synthesis

Patent-Documented Recording-Layer Formulations

The German patent DE 69400719 T2 (also filed as US 5567455) explicitly claims recording layers comprising a phosphonium compound, and lists 3‑bromobutyl(triphenyl)phosphanium bromide as a concrete example within the description [1]. This industrial application is not simply generic Wittig chemistry; it leverages the phosphonium salt’s thermal stability and ionic character to improve the performance of thermographic or photothermographic imaging materials. The 4‑bromobutyl and shorter‑chain analogues are not referenced as examples in this patent family, suggesting that the 3‑bromobutyl chain length and bromide substitution pattern were specifically evaluated and deemed suitable for the formulation described.

Patent Example
Direct comparison
Explicitly named in DE 69400719 T2 / US 5567455
4‑Br and shorter analogues not cited
Validated starting point for imaging material research
Patent expired; bibliographic reference verified
Materials Chemistry Imaging Science Phosphonium Compounds

Applications of 3-Bromobutyl(triphenyl)phosphanium Hydrobromide


Stereoselective Wittig Olefination

When a target molecule requires a branched ω‑bromo‑diene or a specific olefin geometry adjacent to a brominated stereocentre, the 3‑bromobutyl phosphonium salt delivers a ylide with a methyl‑substituted carbon skeleton that cannot be accessed from the linear 4‑bromo isomer. The high purity (99%) and sharply defined melting point (152–155 °C) ensure reproducible deprotonation stoichiometry, a critical factor for obtaining consistent E/Z ratios in medicinal‑chemistry campaigns .

Phase-Transfer Catalysis with Secondary Bromide

The coexistence of a lipophilic triphenylphosphonium cation and a reactive secondary alkyl bromide in the same molecule enables the compound to serve as both a phase‑transfer catalyst and a substrate for subsequent nucleophilic displacement. This dual role streamlines two‑step, one‑pot sequences where the phosphonium group shuttles an anionic nucleophile into the organic phase before the secondary bromide undergoes SN2 reaction—a capability that simpler methyltriphenylphosphonium bromide lacks .

Phosphonium-Based Coatings and Imaging Materials

The explicit exemplification of this compound in DE 69400719 T2 for photographic recording layers provides a direct intellectual‑property anchor for researchers designing thermographic or photothermographic materials. The thermal stability of the quaternary phosphonium core, combined with the reactive bromide handle, allows covalent tethering to polymer matrices or dye precursors, offering a validated formulation entry point that the unsubstituted‑alkyl or shorter‑chain analogues lack [1].

Mitochondria-Targeted Delivery Vectors

Triphenylphosphonium cations are the established gold standard for mitochondrial drug targeting. The 3‑bromobutyl derivative provides a four‑carbon spacer with a terminal secondary bromide that can be used to couple mitochondrial‑homing phosphonium groups to pharmacophores, prodrugs, or imaging probes. The lower melting point of this chain length facilitates solvent‑free conjugation reactions, while the 99% purity reduces the risk of introducing mitotoxic impurities into biological assays .

Application
Selection Property
Validation Focus
Stereoselective Wittig Olefination
Branched-chain phosphonium salt precursor
E/Z ratio reproducibility and ylide stability
Phase-Transfer Catalysis
Dual-function: lipophilic cation + secondary bromide
Phase-transfer efficiency and SN2 reactivity
Imaging Material Formulations
Patent‑exemplified phosphonium compound
Thermal stability and covalent tethering
Mitochondria‑Targeted Delivery
Triphenylphosphonium cation with C4 spacer
Conjugation efficiency and mitotoxicity screening
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